7-Oxabicyclo[4.1.0]hept-3-ene
Overview
Description
7-Oxabicyclo[4.1.0]hept-3-ene is a bicyclic organic compound with the molecular formula C₆H₈O. It is also known as cyclohexa-1,4-diene oxide. This compound is characterized by its unique structure, which includes an oxygen bridge and a double bond within a seven-membered ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
It’s known that the compound has been used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a specific biological target.
Mode of Action
The mode of action of 7-Oxabicyclo[41It’s known that the molecule has a boat conformation , which could influence its interactions with other molecules. More research is needed to fully understand how 7-Oxabicyclo[4.1.0]hept-3-ene interacts with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound can be used as an intermediate in the synthesis of other compounds , suggesting that it may play a role in various chemical reactions.
Result of Action
It’s known that the compound can be used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions.
Biochemical Analysis
Biochemical Properties
7-Oxabicyclo[4.1.0]hept-3-ene plays a significant role in biochemical reactions, particularly those involving epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to form diols, which are more water-soluble and less reactive. The interaction between this compound and epoxide hydrolases is crucial for detoxifying reactive epoxide intermediates in metabolic pathways. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates, including drugs and xenobiotics .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of epoxide hydrolases and cytochrome P450 enzymes. These interactions can lead to changes in gene expression and cellular metabolism. For instance, the hydrolysis of this compound by epoxide hydrolases can result in the formation of diols, which may act as signaling molecules or metabolic intermediates . Furthermore, the oxidative metabolism of this compound by cytochrome P450 enzymes can generate reactive oxygen species, which can impact cellular redox balance and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active site of epoxide hydrolases, leading to the hydrolysis of the epoxide ring and the formation of diols . This reaction is essential for the detoxification of reactive epoxide intermediates. Additionally, this compound can interact with cytochrome P450 enzymes, where it undergoes oxidative metabolism to form various metabolites . These interactions can result in the activation or inhibition of specific metabolic pathways, depending on the nature of the metabolites formed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . The hydrolysis of this compound by epoxide hydrolases can lead to the gradual accumulation of diols, which may have different biological activities compared to the parent compound . Additionally, the oxidative metabolism of this compound by cytochrome P450 enzymes can produce reactive metabolites that may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in gene expression and cellular metabolism . Studies have shown that high doses of this compound can result in toxic effects, including oxidative stress and cellular damage . These effects are likely due to the generation of reactive oxygen species and other reactive metabolites during the oxidative metabolism of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by epoxide hydrolases and cytochrome P450 enzymes. The hydrolysis of this compound by epoxide hydrolases results in the formation of diols, which can be further metabolized or excreted . Additionally, the oxidative metabolism of this compound by cytochrome P450 enzymes can produce a variety of metabolites, some of which may be reactive and contribute to cellular toxicity . These metabolic pathways are essential for the detoxification and elimination of the compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, which may affect its localization and accumulation . The distribution of this compound within tissues is also influenced by its metabolic stability and the presence of specific enzymes that can metabolize it .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular organelles and proteins. This compound can be localized to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . Additionally, this compound can be found in the cytoplasm, where it may interact with epoxide hydrolases and other metabolic enzymes . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxabicyclo[4.1.0]hept-3-ene can be synthesized through the epoxidation of cyclohexa-1,4-diene. The reaction typically involves the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds as follows: [ \text{Cyclohexa-1,4-diene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of cyclohexene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen bridge can be opened to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols and other oxidized derivatives.
Reduction: Formation of cyclohexene and related compounds.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug intermediate and in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the bicyclic framework.
Cyclohexa-1,4-diene: The parent compound without the epoxide group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Uniqueness: 7-Oxabicyclo[4.1.0]hept-3-ene is unique due to its specific ring strain and the presence of an oxygen bridge, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSJLSVPZCPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978121 | |
Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6253-27-6 | |
Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6253-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Epoxycyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Epoxycyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Epoxycyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 7-Oxabicyclo[4.1.0]hept-3-ene?
A1: this compound is a bicyclic organic compound consisting of a cyclohexene ring fused to an oxirane (epoxide) ring. Its molecular formula is C6H8O.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have extensively studied the spectroscopic properties of this compound. Its infrared (IR) and Raman spectra have been recorded, particularly focusing on the low-frequency ring puckering mode. [] Additionally, its microwave spectrum has been analyzed to determine its rotational constants and dipole moment. [] These spectroscopic studies provide valuable information about the molecule's structure and conformational dynamics.
Q3: How does the conformation of this compound influence its properties?
A3: Research indicates that this compound adopts a boat conformation. [] This conformation, determined through microwave spectroscopy and dipole moment analysis, plays a crucial role in its interactions with other molecules and influences its potential biological activity.
Q4: Has computational chemistry been employed to study this compound and its derivatives?
A4: Yes, computational methods like Density Functional Theory (DFT) have been applied to study the thermochemical properties of this compound and related oxabicycloheptenes. [] These calculations provide insights into their enthalpy of formation, entropy, heat capacity, and other thermodynamic parameters, which are essential for understanding their reactivity and behavior.
Q5: Are there any studies on the potential biological activity of this compound derivatives?
A5: While this compound itself has not been extensively studied for biological activity, some research explores the potential of its derivatives. One study investigated hydrazones derived from a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, as potential inhibitors of the COVID-19 main protease using molecular docking and DFT studies. [] These computational methods provide a preliminary assessment of their potential antiviral activity, highlighting the possible applications of such derivatives in medicinal chemistry.
Q6: Have natural products containing the this compound scaffold been discovered?
A6: Yes, natural products featuring the this compound core structure have been isolated from various sources. For instance, oligosporon and its derivatives, isolated from the nematode-trapping fungus Arthrobotrys oligospora, exhibit this structural motif. [] These naturally occurring compounds, characterized by spectroscopic techniques and their absolute configurations determined through circular dichroic spectroscopy, demonstrate the relevance of this scaffold in natural product chemistry and its potential biological significance.
Q7: What are the potential applications of this compound and its derivatives?
A7: While research is ongoing, the unique structural features of this compound and its derivatives suggest potential applications in various fields:
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